Anti-Inflammatory Potency: Superior NO Suppression Among Methylflavones in LPS-Stimulated RAW 264.7 Macrophages
In a head-to-head comparison of five methylflavone regioisomers, 2′-methylflavone (5C) demonstrated the strongest inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 murine macrophages, significantly outperforming the parent flavone, which exhibited only weak inhibitory activity [1]. The ortho-methyl substitution conferred markedly greater anti-inflammatory activity than para-methyl (4′-methylflavone) or A-ring (6-methylflavone) modifications [1].
| Evidence Dimension | Inhibition of nitric oxide (NO) production (% of LPS-stimulated control at 20 μM) |
|---|---|
| Target Compound Data | 55.9% of control (44.1% inhibition) |
| Comparator Or Baseline | Flavone: ~90% of control (weak inhibition); 4′-methylflavone: no significant inhibition; 6-methylflavone: intermediate inhibition |
| Quantified Difference | 2′-Methylflavone reduced NO to ~56% of LPS control vs. flavone at ~90% of control; statistical significance p < 0.001 vs. LPS-stimulated cells [1] |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; 20 μM compound concentration; nitrite measurement via Griess assay; n = 9 replicates |
Why This Matters
For researchers evaluating anti-inflammatory leads, the ortho-methyl substitution pattern provides a clear advantage over the parent flavone and other regioisomers, directly impacting compound selection for macrophage-mediated inflammation models.
- [1] Jaworska D, Kłósek M, Bronikowska J, et al. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Int J Mol Sci. 2025;26(2):729. doi:10.3390/ijms26020729. View Source
